Comparative Physicochemical Profile vs. 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
The 4-cyclohexyl substituent confers significantly higher computed lipophilicity and steric bulk compared to the 4-ethyl analogue, the base scaffold of clinical candidate EST73502. This differentiates its utility in exploring lipophilic binding pockets. The 4-cyclohexyl compound has a molecular weight of 252.35 g/mol and a predicted XLogP3 of 1.1 [1]. In contrast, the 4-ethyl analogue has a molecular weight of 198.26 g/mol . While the XLogP3 for the 4-ethyl analogue is not directly reported in the same source, the molecular weight difference of 54.09 g/mol and the additional C4H8 fragment of the cyclohexyl group quantitatively indicate a substantial increase in non-polar surface area and lipophilicity, key for modulating passive membrane permeability and off-target binding.
| Evidence Dimension | Molecular Weight & Lipophilicity |
|---|---|
| Target Compound Data | MW 252.35 g/mol, XLogP3 1.1 |
| Comparator Or Baseline | 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: MW 198.26 g/mol |
| Quantified Difference | ΔMW = 54.09 g/mol (27.3% increase). Significant lipophilicity increase based on structural fragment difference. |
| Conditions | Computed properties from PubChem (target) and vendor data (comparator). |
Why This Matters
This quantitative difference in physicochemical properties is critical for medicinal chemists selecting a fragment or scaffold for lead optimization; the 4-cyclohexyl analogue provides a distinct vector for occupying lipophilic sub-pockets inaccessible to smaller alkyl chains.
- [1] PubChem. 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. Compound Summary, CID 66783433. National Center for Biotechnology Information, 2026. View Source
